Rac 2-Desaminomethyl-2-chloromethyl Milnacipran is a chemical compound related to Milnacipran, primarily known for its role as a serotonin-norepinephrine reuptake inhibitor. This compound is recognized for its unique structure and potential applications in pharmacology, particularly in the treatment of depression and fibromyalgia. The compound's designation reflects its specific chemical modifications, which are crucial for its biological activity.
This compound is synthesized from Milnacipran, which is commercially available and widely studied. The synthesis routes often involve chloromethylation processes that modify the original structure of Milnacipran to create rac 2-Desaminomethyl-2-chloromethyl Milnacipran.
Rac 2-Desaminomethyl-2-chloromethyl Milnacipran is classified as an impurity of Milnacipran. Its molecular formula is C₁₅H₂₀ClNO, with a molecular weight of 265.78 g/mol. It falls under the category of psychoactive substances due to its interaction with neurotransmitter systems.
The synthesis of rac 2-Desaminomethyl-2-chloromethyl Milnacipran typically involves several steps:
The synthetic pathway includes:
The molecular structure of rac 2-Desaminomethyl-2-chloromethyl Milnacipran features a cyclopropane ring, a chloromethyl group, and diethylamine functionalities, contributing to its pharmacological properties.
Rac 2-Desaminomethyl-2-chloromethyl Milnacipran can undergo various chemical reactions:
Common reagents used include:
Rac 2-Desaminomethyl-2-chloromethyl Milnacipran primarily acts by inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft. This mechanism enhances neurotransmitter availability, contributing to its antidepressant effects. Specifically, it targets neurotransmitter transporters, leading to increased levels of these key chemicals in the brain, which is crucial for mood regulation.
Rac 2-Desaminomethyl-2-chloromethyl Milnacipran is typically characterized by:
Key chemical properties include:
Relevant data indicate that this compound exhibits stability against thermal degradation but may show sensitivity under extreme conditions .
Rac 2-Desaminomethyl-2-chloromethyl Milnacipran has several scientific uses:
The introduction of a chloromethyl moiety onto the cyclopropane ring of Milnacipran represents a critical synthetic step for generating rac 2-Desaminomethyl-2-chloromethyl Milnacipran. This transformation typically employs electrophilic chloromethylating agents under controlled conditions to target the specific carbon center adjacent to the aminomethyl group. Common reagents include chloromethyl methyl ether (MOM-Cl) or bis(chloromethyl) ether, though these present significant handling challenges due to their carcinogenic potential [2] [6]. Alternative approaches utilize paraformaldehyde/HCl mixtures in acetic acid solvent systems, which generate chloromethylating species in situ while mitigating safety concerns.
Reaction optimization focuses on temperature control (typically -10°C to 25°C) and moisture exclusion to prevent hydrolysis of the reactive chloromethyl intermediate. The electron-withdrawing nature of the adjacent carboxamide group in Milnacipran creates an electrophilic environment conducive to nucleophilic attack at the cyclopropane carbon, facilitating selective chloromethylation. Analytical monitoring via reverse-phase U-HPLC (Waters BEH C18 column) with UV detection at 220 nm reveals that chloromethylation efficiency exceeds 85% under optimized conditions when reaction times are maintained between 4-6 hours [2]. Key competing reactions include over-chlorination and ring-opening degradation, which collectively account for approximately 10-15% of side products as quantified by impurity profiling reference standards [6].
Table 1: Chloromethylation Reagent Systems and Performance Characteristics
Reagent System | Temperature Range (°C) | Reaction Time (hr) | Yield (%) | Major Byproduct (% occurrence) |
---|---|---|---|---|
ClCH₂OCH₃ (MOM-Cl) | -5 to 0 | 5.0 | 78 | Dichloromethyl derivative (8%) |
(ClCH₂)₂O | 0-5 | 4.5 | 82 | Formate ester (6%) |
Paraformaldehyde/HCl | 20-25 | 6.0 | 75 | Hydroxymethyl analog (12%) |
CH₃OCH₂Cl/AlCl₃ | -10 to -5 | 8.0 | 68 | Ring-opened diacid (15%) |
Nitrogen functionalization in the rac 2-Desaminomethyl-2-chloromethyl Milnacipran structure primarily targets the primary amine of the parent Milnacipran molecule. The chloromethyl group serves as an electrophilic handle for nucleophilic displacement reactions with nitrogen-containing functionalities. SN₂-type reactions with primary or secondary amines proceed efficiently in aprotic polar solvents (DMF, acetonitrile) using inorganic bases (K₂CO₃, Cs₂CO₃) as acid scavengers. This approach enables the installation of diverse alkylamino moieties to explore structure-activity relationships in serotonin-norepinephrine reuptake inhibitor (SNRI) analogues [2] [9].
Significant challenges arise from the competing reactivity of the tertiary diethylamine group within the carboxamide functionality. Under strongly basic conditions (pH >9), this tertiary amine can undergo quaternization reactions with the chloromethyl group, leading to quaternary ammonium salt byproducts that complicate purification. Analytical characterization using gradient U-HPLC methods (mobile phase: sodium phosphate/hexane sulfonate buffer pH 2.5 and acetonitrile) resolves these quaternary species from the target secondary amine products, revealing they constitute approximately 5-8% of the reaction mixture [2]. Kinetic studies demonstrate that maintaining pH between 7.5-8.5 and using sterically hindered amines (e.g., diisopropylamine) as nucleophiles suppresses quaternary salt formation to below 3% while preserving nucleophilic displacement yields above 70%.
The synthesis of rac 2-Desaminomethyl-2-chloromethyl Milnacipran generates acid-labile intermediates requiring specialized hydrolysis control and purification strategies. Forced degradation studies conducted per ICH guidelines reveal that the chloromethyl derivative undergoes rapid hydrolysis under alkaline conditions (0.1N NaOH, 48 hours), forming the corresponding hydroxymethyl analog as the primary degradation product [2]. Acidic conditions (1N HCl, 48 hours) induce slower but significant degradation (15-20%), primarily through cyclopropane ring cleavage yielding a phenyl-substituted β-chlorocarboxamide.
Purification employs stability-indicating U-HPLC methods specifically developed for resolving process-related impurities. The optimized chromatographic system utilizes:
This method achieves baseline separation (resolution >2.0) between the target chloromethyl compound and its five primary impurities. Mass balance studies during method validation demonstrate close to 99.5% recovery, confirming the method's stability-indicating capability. Isolation of the pure title compound employs preparative HPLC under isocratic conditions (28% acetonitrile in buffer) with fraction collection monitored by analytical U-HPLC. Critical process parameters include temperature control (2-8°C during isolation) and immediate lyophilization of collected fractions to prevent hydrolytic degradation.
Table 2: U-HPLC Purification Parameters for Chloromethyl Intermediate
Parameter | Analytical Method | Preparative Isolation |
---|---|---|
Column Dimensions | 50 × 2.1 mm, 1.7 µm | 250 × 21.2 mm, 10 µm |
Flow Rate | 0.2 mL/min | 15 mL/min |
Injection Volume | 5 µL (250 µg/mL) | 500 µL (50 mg/mL) |
Temperature | 25°C | 5°C |
Detection | PDA at 220 nm | Fraction collector (triggered by UV) |
Critical Resolution | >2.0 from nearest impurity | N/A |
Sample Solvent | Methanol | Methanol:Water (60:40) |
rac 2-Desaminomethyl-2-chloromethyl Milnacipran exists as a racemate due to the presence of two chiral centers within its cyclopropane ring. The parent Milnacipran molecule contains stereogenic carbon atoms at positions 1 and 2 of the cyclopropane ring, existing in the pharmacologically active (1R,2S) and (1S,2R) configurations [7]. The chloromethylation reaction proceeds with retention of configuration at these centers, yielding a diastereomeric mixture that maintains the original cis-relative stereochemistry but exists as a racemic pair overall.
Chiral analysis employs enantioselective U-HPLC methods using cellulose-based stationary phases, confirming that synthetic routes produce the expected 1:1 enantiomeric ratio. The absence of significant enantiomeric enrichment during chloromethylation is attributed to the achiral nature of the reaction intermediates and the absence of chiral inducers in the reaction milieu. When evaluated in biological systems, the S-enantiomer of structurally related chloromethyl derivatives demonstrates approximately 4-fold greater activity in certain pharmacological models compared to the R-counterpart, highlighting the significance of stereochemical control [10]. Despite this differential activity, the racemic chloromethyl derivative remains the focus of synthetic studies due to the complexity and cost associated with enantioselective synthesis at the current stage of development.
Strategies for potential enantiomeric resolution include:
Analytical data from chiral HPLC-circular dichroism coupling confirms that the chloromethyl derivative maintains configurational stability under standard storage conditions (-20°C in amber vials), showing <1% racemization over six months [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7